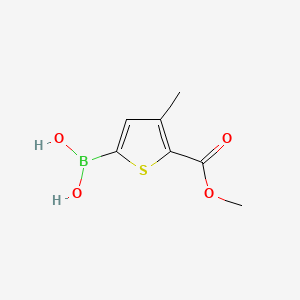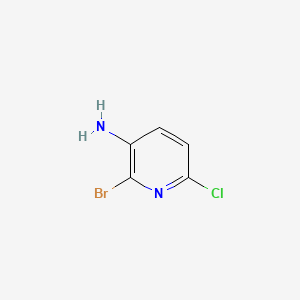![molecular formula C11H11BrIN3O B580454 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1369509-72-7](/img/structure/B580454.png)
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-c]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogen atoms (bromine and iodine) at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-c]pyridine ring system, a tetrahydro-2H-pyran ring, and halogen atoms. The presence of these functional groups would likely confer unique chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[3,4-c]pyridine core, the tetrahydro-2H-pyran-2-yl group, and the halogen atoms. The nitrogen atoms in the pyrazolo[3,4-c]pyridine core could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[3,4-c]pyridine core, the tetrahydro-2H-pyran-2-yl group, and the halogen atoms would likely affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Kinase Inhibitor Design
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is noted for its recurring motif in kinase inhibitors, particularly for its versatility in interacting with kinases through multiple binding modes. This scaffold, specifically pyrazolo[3,4-b]pyridine, is highlighted for its ability to bind to the hinge region of kinases and form key interactions in the kinase pocket. This enhances potency and selectivity, making it a crucial scaffold in kinase inhibitor design. It is also emphasized for its structural resemblance to pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes, contributing significantly to its presence in kinase inhibitors (Wenglowsky, 2013).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, closely related to the structure of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, is significant in medicinal and pharmaceutical fields due to its broad synthetic applications and bioavailability. The review underscores the importance of hybrid catalysts in synthesizing substituted pyrano[2,3-d]pyrimidine scaffolds, demonstrating the broad applicability of this core in pharmaceutical developments (Parmar, Vala, & Patel, 2023).
Green Synthesis of Fused Heterocyclic Derivatives
The compound's relevance is also noted in the green synthesis of fused heterocyclic compounds. Multi-component reactions (MCRs) are recognized for their atom economy, environmental friendliness, and efficiency in synthesizing complex heterocycles in a single step. The review particularly highlights the synthesis of fused heterocycles like pyrimidine-chromene, Pyrrolo-pyrazine, and Pyrazolo-pyrimidine, demonstrating the role of the compound's derivatives in promoting sustainable and eco-friendly synthesis methods (Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021).
Propriétés
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-9-5-7-8(6-14-9)16(15-11(7)13)10-3-1-2-4-17-10/h5-6,10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZYOIEGCRKAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


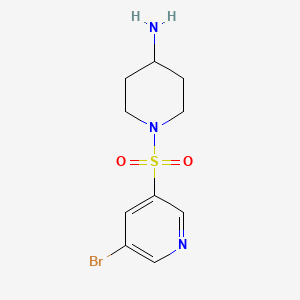

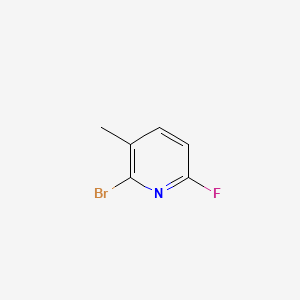


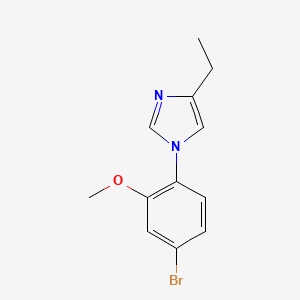
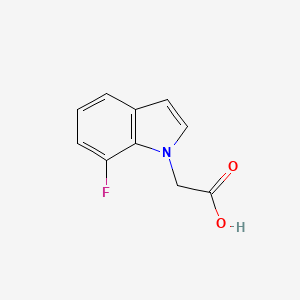
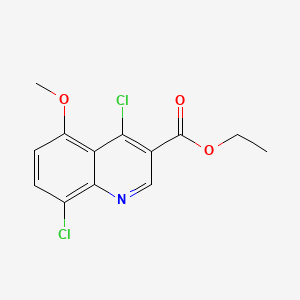
![(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B580390.png)

